Xanomeline is classified under muscarinic acetylcholine receptor agonists. Its chemical structure and pharmacological properties categorize it as a non-selective agonist with a high affinity for muscarinic receptors. The compound is often presented in the form of xanomeline tartrate, which enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations .
The synthesis of xanomeline tartrate involves several steps, beginning with the preparation of the free base of xanomeline from 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide. The process includes the following key steps:
This method yields xanomeline tartrate in high purity and yield, making it suitable for pharmaceutical applications.
Xanomeline has a molecular formula of C₁₈H₂₃N₃O₂S and a molecular weight of approximately 321.46 g/mol. Its structure features a hexyloxy side chain attached to a pyridine ring, contributing to its lipophilicity and ability to penetrate the blood-brain barrier effectively.
The compound's structural characteristics include:
Xanomeline undergoes various chemical reactions primarily related to its metabolism in the body. Key reactions include:
The metabolic pathways are essential for understanding xanomeline's pharmacokinetics and potential side effects .
Xanomeline exerts its pharmacological effects by acting as an agonist at muscarinic acetylcholine receptors, particularly M1 and M4 subtypes located in the central nervous system. This action modulates dopaminergic and glutamatergic neurotransmission, which can alleviate symptoms associated with neuropsychiatric disorders.
Key data points include:
Xanomeline has garnered interest for its therapeutic potential in treating various neurological conditions:
Additionally, ongoing research aims to explore its efficacy when combined with other pharmacological agents to enhance therapeutic outcomes while minimizing side effects .
Xanomeline tartrate exhibits high-affinity binding across all five muscarinic acetylcholine receptor subtypes (M1-M5), with preferential functional agonism at M1 and M4 receptors. Binding kinetics studies reveal nanomolar affinity for human muscarinic receptors, with dissociation constant (K~i~) values spanning 7.9 nM (M1) to 724 nM (M2) [2]. Despite near-equilibrium binding affinity across subtypes, functional assays demonstrate significant selectivity for M1 and M4 receptor activation. This functional selectivity arises from differential receptor-G protein coupling efficiency rather than binding affinity per se [8].
Table 1: Binding Affinities (K~i~) of Xanomeline at Human Muscarinic Receptor Subtypes
Receptor Subtype | K~i~ (nM) | Species |
---|---|---|
M1 | 7.9 – 82 | Human |
M2 | 8.1 – 724 | Human |
M3 | 7.8 – 40 | Human |
M4 | 11 – 72 | Human |
M5 | 9.3 – 80 | Human |
The molecular basis for this selectivity involves interactions with transmembrane domain residues, particularly at position 6.46 (leucine in M1/M4 versus isoleucine in M5). Mutagenesis studies demonstrate that substituting leucine 6.46 with isoleucine in M1 receptors abolishes functional activity, while reciprocal mutation in M5 receptors confers xanomeline sensitivity [8].
Xanomeline engages muscarinic receptors through dual binding mechanisms: competitive orthosteric binding and persistent allosteric modulation. Orthosteric binding occurs at the acetylcholine recognition site, while allosteric binding involves a secondary site that facilitates prolonged receptor activation even after ligand removal [3]. This dual engagement enables complex pharmacological actions distinct from conventional agonists.
Biased signaling studies reveal that xanomeline preferentially activates Gα~q~ and Gα~i~ proteins over β-arrestin recruitment pathways at M4 receptors. Compared to acetylcholine, xanomeline exhibits significant bias away from extracellular signal-regulated kinases 1/2 phosphorylation and calcium mobilization (bias factors: -2.7 and -1.9, respectively) [8]. This signaling bias has therapeutic implications for schizophrenia treatment, where G protein-mediated pathways modulate dopaminergic circuits without inducing excessive β-arrestin-mediated side effects.
Activation of M1 and M4 receptors by xanomeline initiates Gα~q~-mediated phospholipase C stimulation, triggering phosphoinositide hydrolysis and subsequent intracellular calcium mobilization. In Chinese hamster ovary cells expressing human M1 receptors, xanomeline stimulates inositol phosphate accumulation with an EC~50~ of approximately 100 nM [3]. This signaling cascade modulates neuronal excitability and synaptic plasticity in cortical and hippocampal regions.
Prolonged exposure (24 hours) to xanomeline induces receptor desensitization and downregulation, attenuating phosphoinositide hydrolysis responses by 40-60% compared to acute stimulation [3]. This desensitization involves receptor internalization and reduced membrane expression rather than uncoupling from G proteins. Mutational analyses demonstrate that orthosteric site occupancy is essential for desensitization, as non-functional mutants lacking orthosteric binding do not exhibit signaling attenuation despite persistent allosteric binding [3].
A defining pharmacological characteristic of xanomeline is its wash-resistant binding, enabling persistent receptor activation after removal of unbound drug. Pretreatment of cells expressing M1 receptors with xanomeline (1 hour) followed by extensive washing results in residual receptor occupancy exceeding 50% at 24 hours post-wash [3]. This persistent binding transforms receptor binding kinetics from monophasic to biphasic inhibition patterns for orthosteric ligands like [³H]N-methylscopolamine.
Table 2: Wash-Resistant Effects of Xanomeline on Muscarinic M1 Receptors
Treatment Protocol | [³H]NMS Binding Characteristics | Maximal Inhibition |
---|---|---|
Continuous presence | Monophasic inhibition (IC~50~ = 158 nM) | 100% |
1-hour pretreatment + wash | Monophasic inhibition (IC~50~ = 2 μM) | 97% |
1-hour pretreatment + 23-hour wait | Biphasic inhibition (High-affinity IC~50~ = 2.5 nM; Low-affinity IC~50~ = 10 μM) | 84% |
Source: Adapted from [3]
The molecular basis for persistent binding involves allosteric site occupation in transmembrane domains, with binding kinetics influenced by membrane cholesterol content [8]. Cholesterol depletion enhances wash-resistant binding across receptor subtypes by modulating receptor conformational stability. This persistent activation has significant implications for therapeutic duration of action and may explain prolonged antipsychotic effects observed in clinical settings despite xanomeline's relatively short plasma half-life.
Xanomeline modulates neural circuit integration through M1 and M4 receptor-mediated effects on dopaminergic and glutamatergic neurotransmission. Preclinical studies demonstrate that xanomeline normalizes amphetamine-induced dopamine release in the striatum via M4 receptor activation on dopaminergic terminals [7] [8]. This regulation occurs without direct D2 receptor antagonism, distinguishing xanomeline from conventional antipsychotics.
Functional magnetic resonance imaging studies reveal that xanomeline administration attenuates phencyclidine-induced cortical-limbic hyperactivity and reverses fronto-hippocampal hyperconnectivity in rodent models [8]. These effects correlate with xanomeline's ability to restore N-methyl-D-aspartate receptor function in cortical pyramidal neurons, evidenced by reversal of ketamine-induced gamma and high-frequency electroencephalography power increases [8]. The integration of cholinergic signaling with dopaminergic and glutamatergic systems positions xanomeline as a neuromodulator that rebalances circuit-level dysfunction in schizophrenia, particularly addressing cognitive and negative symptoms resistant to dopamine-centric pharmacotherapies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3